

# 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde chemical properties

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## Compound of Interest

Compound Name: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

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An In-depth Technical Guide to **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde**

## Introduction

**2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is a bifunctional organic compound of significant interest in synthetic chemistry. As a substituted cyclohexene, it possesses a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure, featuring a reactive aldehyde group, a halogenated double bond, and a gem-dimethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in pharmaceutical development. For instance, it is noted as a useful research chemical and an intermediate related to the API Venetoclax[1].

## Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in a research and development setting.

## Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
- Common Synonyms: 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde[2][3][4]

- CAS Number: 1228943-80-3[1][2][3]
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>ClO[1][3]
- Molecular Weight: 172.65 g/mol [2][3]

## Structural Representation

The molecule features a six-membered ring containing a double bond (cyclohexene). A chlorine atom and a formyl (aldehyde) group are attached to the carbons of the double bond. At the C4 position, two methyl groups are present.

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## Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.

Property	Value	Source
Physical Form	Solid	[2]
Boiling Point (Predicted)	224.0 ± 40.0 °C	[5]
Density (Predicted)	1.07 ± 0.1 g/cm <sup>3</sup>	[5]
Vapour Pressure (Predicted)	0.1 ± 0.4 mmHg at 25°C	
Solubility (Predicted)	Very slightly soluble (0.57 g/L) at 25°C	
LogP (Predicted)	2.888	[3][5]
Purity	Typically ≥95%	[2][3]

## Synthesis and Mechanistic Insight

The primary route to **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich substrates.

### The Vilsmeier-Haack Reaction: Principle and Application

The Vilsmeier-Haack reaction accomplishes the formylation of a substrate that can act as a nucleophile, such as an electron-rich alkene<sup>[6][7]</sup>. In this specific synthesis, the enol or enolate form of 3,3-dimethylcyclohexanone serves as the nucleophile. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and subsequent workup.

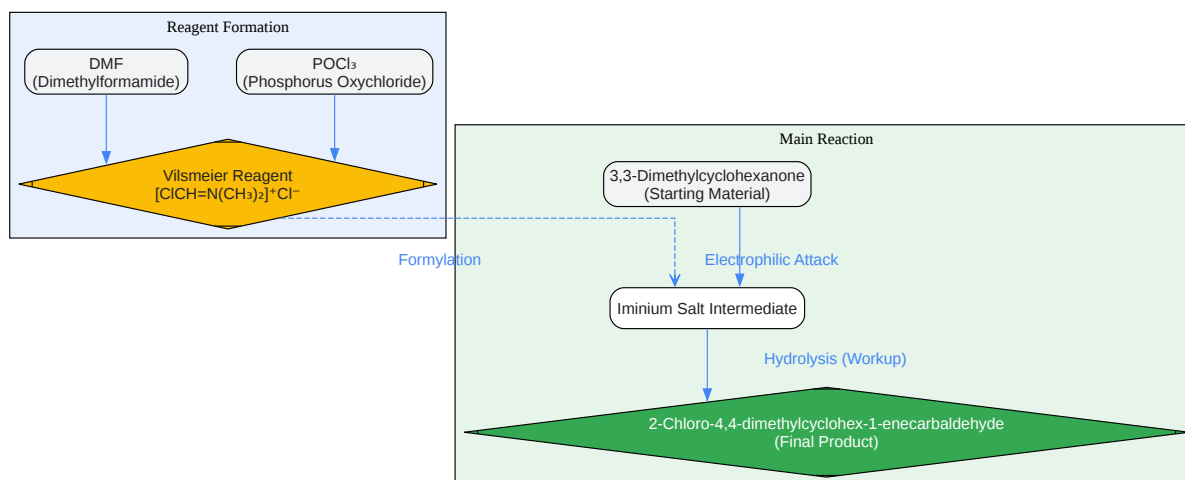
Causality in Reagent Selection:

- N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and as the solvent.
- Phosphorus Oxychloride (POCl<sub>3</sub>): This is a crucial activating agent. It reacts with the oxygen of DMF's carbonyl group, transforming the relatively unreactive amide into a highly electrophilic chloroiminium ion, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride)<sup>[6][8][9]</sup>. This reagent is a weak electrophile, making it selective for electron-rich systems<sup>[6][9]</sup>.

The reaction mechanism involves the nucleophilic attack of the ketone's enol form onto the Vilsmeier reagent. This is followed by elimination and hydrolysis during aqueous workup to yield the final  $\alpha,\beta$ -unsaturated aldehyde.

### Synthetic Workflow Diagram

The following diagram illustrates the transformation of the starting ketone into the target compound.



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Caption: Vilsmeier-Haack synthesis pathway.

## Experimental Protocol: Laboratory Scale Synthesis

This generalized protocol is based on standard Vilsmeier-Haack procedures[6].

- Reagent Preparation (Formation of Vilsmeier Reagent):
  - To a flask containing N,N-Dimethylformamide (DMF) as the solvent, slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise at 0°C under an inert atmosphere (e.g.,

nitrogen).

- Causality: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. The inert atmosphere prevents side reactions with atmospheric moisture.
- Formylation:
  - To the pre-formed Vilsmeier reagent, add 3,3-dimethylcyclohexanone dropwise, maintaining the temperature at 0°C.
  - Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours) to ensure complete conversion[6].
- Workup and Hydrolysis:
  - Cool the reaction mixture back to 0°C.
  - Carefully quench the reaction by adding a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic medium[6].
  - Causality: The addition of a basic aqueous solution is critical for converting the iminium salt intermediate into the final aldehyde product[8][10].
- Extraction and Purification:
  - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
  - Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
  - Filter and concentrate the solvent under reduced pressure.
  - Purify the crude residue using silica gel column chromatography to obtain the pure product.

## Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure of the molecule and general principles of spectroscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Technique	Feature	Expected Chemical Shift / Frequency / m/z
<sup>1</sup> H NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.2 ppm (singlet)
Methylene Protons (-CH <sub>2</sub> -)	δ 1.5 - 2.8 ppm (multiplets)	
Methyl Protons (-C(CH <sub>3</sub> ) <sub>2</sub> )	δ ~1.0 ppm (singlet)	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	δ 188 - 195 ppm
Vinylic Carbon (-C-Cl)	δ 140 - 145 ppm	
Vinylic Carbon (-C-CHO)	δ 135 - 140 ppm	
Quaternary Carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )	δ 30 - 40 ppm	
Methyl Carbons (-CH <sub>3</sub> )	δ 25 - 30 ppm	
IR Spectroscopy	C=O Stretch (Aldehyde)	1680 - 1700 cm <sup>-1</sup> (strong)
C=C Stretch (Alkene)	1620 - 1650 cm <sup>-1</sup> (medium)	
C-H Stretch (sp <sup>3</sup> )	2850 - 3000 cm <sup>-1</sup>	
C-Cl Stretch	600 - 800 cm <sup>-1</sup>	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> )	m/z ≈ 172 (with <sup>35</sup> Cl) and 174 (with <sup>37</sup> Cl) in ~3:1 ratio

## Chemical Reactivity and Synthetic Utility

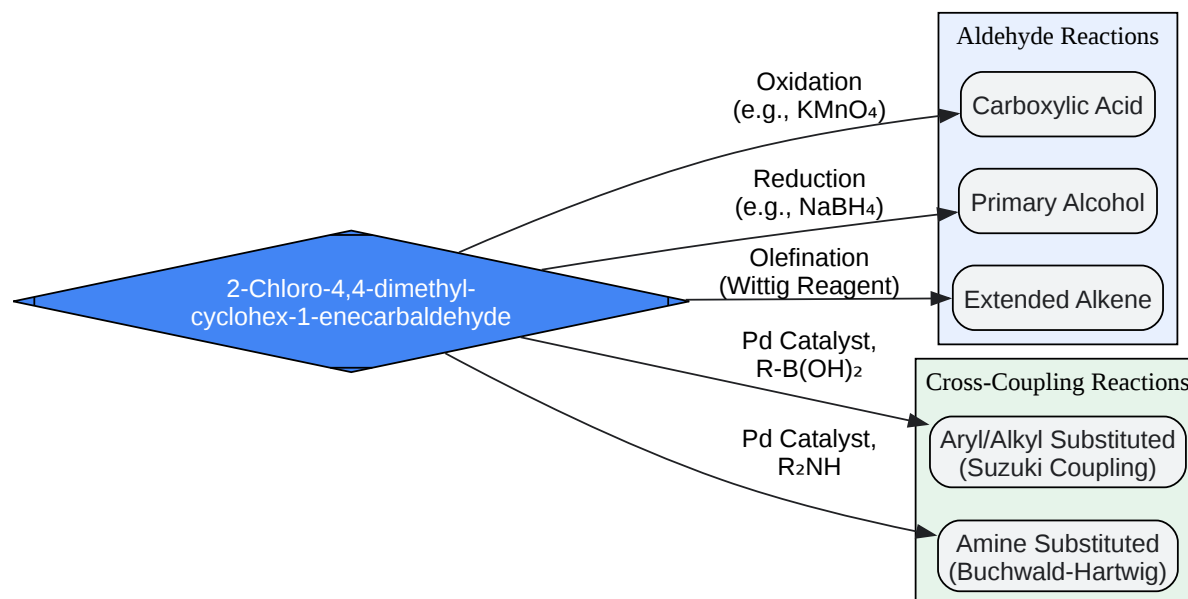
The molecule's reactivity is dominated by its three key functional groups: the aldehyde, the vinylic chloride, and the carbon-carbon double bond. This polyfunctionality makes it a versatile synthetic intermediate.

## Reactivity at Key Sites

- The Aldehyde Group: This group is a primary site for nucleophilic addition. It can be:
  - Oxidized to a carboxylic acid.
  - Reduced to a primary alcohol.
  - Undergo Wittig olefination to extend the carbon chain.
  - React with Grignard or organolithium reagents to form secondary alcohols.
- The Vinylic Chloride and C=C Double Bond: The electron-withdrawing nature of the adjacent aldehyde group deactivates the double bond towards typical electrophilic addition. However, the vinylic chloride opens the door to modern cross-coupling reactions.
  - Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond, replacing the chlorine atom.
  - Heck Coupling: Palladium-catalyzed reaction with alkenes.
  - Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.

## Synthetic Derivatization Workflow

The compound serves as a scaffold for building molecular complexity, which is particularly valuable in medicinal chemistry and drug discovery.



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Caption: Potential synthetic transformations of the title compound.

## Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information is derived from supplier Safety Data Sheets (SDS).

## Hazard Identification

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]



- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[2].

## Recommended Handling and Storage

- Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses with side-shields. Use a respirator if dust or vapors are generated[15][16].
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[15].
- Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere like nitrogen is recommended[2][3].

## First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[15][16].
- Skin Contact: Wash off with soap and plenty of water. Consult a physician[15][16].
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15][16].
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[15][16].

## Conclusion

**2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is a highly functionalized and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is efficient, and its multiple reactive sites—aldehyde and vinylic chloride—allow for a diverse range of subsequent chemical transformations. These characteristics make it a valuable

intermediate for researchers, particularly those in drug development, enabling the construction of complex and novel molecular frameworks.

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